3-[(4R)-1,3-dimethyl-4-propylpiperidin-4-yl]phenol
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Overview
Description
3-[(4R)-1,3-dimethyl-4-propylpiperidin-4-yl]phenol is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of biological and pharmacological activities. This compound features a piperidine ring substituted with a phenol group, making it a valuable molecule for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4R)-1,3-dimethyl-4-propylpiperidin-4-yl]phenol typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines. Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization yields the desired piperidine derivative .
Industrial Production Methods
Industrial production of piperidine derivatives often involves large-scale cyclization reactions using automated systems to ensure high yield and purity. The use of solid-phase synthesis and photocatalytic methods has also been explored to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-[(4R)-1,3-dimethyl-4-propylpiperidin-4-yl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The piperidine ring can be reduced to form secondary amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nitrating agents are employed for substitution reactions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Secondary amines.
Substitution: Halogenated and nitrated derivatives of the original compound.
Scientific Research Applications
3-[(4R)-1,3-dimethyl-4-propylpiperidin-4-yl]phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its analgesic and anti-inflammatory effects.
Industry: Utilized in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-[(4R)-1,3-dimethyl-4-propylpiperidin-4-yl]phenol involves its interaction with specific molecular targets and pathways. The phenol group can interact with enzymes and receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity to these targets, leading to various pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simple six-membered ring containing one nitrogen atom.
Piperazine: A six-membered ring with two nitrogen atoms.
Indole: A bicyclic structure containing a benzene ring fused to a pyrrole ring.
Uniqueness
3-[(4R)-1,3-dimethyl-4-propylpiperidin-4-yl]phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C16H25NO |
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Molecular Weight |
247.38 g/mol |
IUPAC Name |
3-[(4R)-1,3-dimethyl-4-propylpiperidin-4-yl]phenol |
InChI |
InChI=1S/C16H25NO/c1-4-8-16(9-10-17(3)12-13(16)2)14-6-5-7-15(18)11-14/h5-7,11,13,18H,4,8-10,12H2,1-3H3/t13?,16-/m1/s1 |
InChI Key |
RTOHPIRUUAKHOZ-FQNRMIAFSA-N |
Isomeric SMILES |
CCC[C@]1(CCN(CC1C)C)C2=CC(=CC=C2)O |
Canonical SMILES |
CCCC1(CCN(CC1C)C)C2=CC(=CC=C2)O |
Origin of Product |
United States |
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